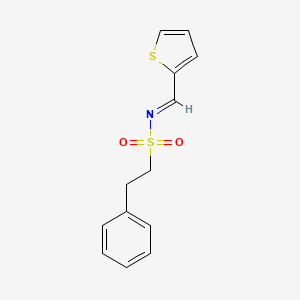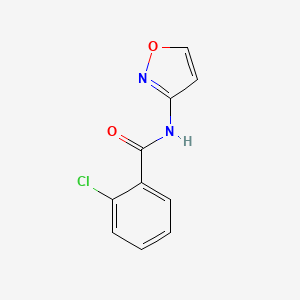methanone](/img/structure/B5782392.png)
[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to [3−(2−hydroxyphenyl)−1H−pyrazol−4−yl](phenyl)methanone, involves regioselective procedures. One approach includes the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones, highlighting a regioselective and efficient methodology for crafting pyrazole structures (Alizadeh, Moafi, & Zhu, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, closely related to [3−(2−hydroxyphenyl)−1H−pyrazol−4−yl](phenyl)methanone, is characterized using computational and experimental methods. Studies involving density functional theory (DFT) and X-ray crystallography provide detailed insights into bond lengths, angles, and overall geometry, indicating non-planar structures with distinct symmetry and confirming the regioselectivity of the synthesis methods (Dhonnar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, illustrating their reactive nature and potential for further functionalization. The regioselective synthesis mentioned above is a pivotal reaction, enabling the introduction of diverse substituents and functional groups, which significantly influence the chemical properties and reactivity of these compounds (Alizadeh, Moafi, & Zhu, 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These characteristics are determined by the molecular structure and the nature of substituents, with X-ray crystallography providing detailed information about the crystalline forms and stability of these compounds (Cao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the molecular framework and electronic configuration of pyrazole derivatives. Computational studies, including DFT, offer insights into the electronic structure, molecular orbitals, and potential reactivity patterns. These studies facilitate the understanding of how modifications in the molecular structure impact chemical behavior and reactivity (Dhonnar et al., 2021).
Safety and Hazards
This compound is used for research and development purposes and is not recommended for medicinal, household or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .
Propiedades
IUPAC Name |
[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-9-5-4-8-12(14)15-13(10-17-18-15)16(20)11-6-2-1-3-7-11/h1-10,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBSIFUWZVDVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NN=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)



![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)



![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
